molecular formula C8H15NO B3021997 (1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol CAS No. 18700-23-7

(1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol

Cat. No.: B3021997
CAS No.: 18700-23-7
M. Wt: 141.21
InChI Key: PZPVPVJLCPBGRW-GJMOJQLCSA-N
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Description

(1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[321]octan-6-ol is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework

Safety and Hazards

This compound has several safety precautions associated with it. For example, it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be inhaled or come into contact with the skin or eyes . It should be used only outdoors or in a well-ventilated area . Personal protective equipment, including gloves, protective clothing, eye protection, and respiratory protection, should be used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common synthetic route involves the cyclization of appropriate precursors in the presence of a base. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield, purity, and cost-effectiveness while maintaining the integrity of the compound’s structure .

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce simpler alkanes or alcohols. Substitution reactions can yield a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of (1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol is unique due to its specific stereochemistry and the presence of a nitrogen atom in the bicyclic structure.

Properties

IUPAC Name

(1R,5S,6R)-8-methyl-8-azabicyclo[3.2.1]octan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9-6-3-2-4-7(9)8(10)5-6/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPVPVJLCPBGRW-GJMOJQLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1C(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1[C@@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401215234
Record name rel-(1R,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18700-23-7
Record name rel-(1R,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18700-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol
Reactant of Route 2
(1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol
Reactant of Route 3
(1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol
Reactant of Route 4
(1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol
Reactant of Route 5
(1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol
Reactant of Route 6
Reactant of Route 6
(1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol

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